molecular formula C15H12ClFO B1327570 3-(3-Chlorophenyl)-2'-fluoropropiophenone CAS No. 898787-24-1

3-(3-Chlorophenyl)-2'-fluoropropiophenone

Cat. No.: B1327570
CAS No.: 898787-24-1
M. Wt: 262.7 g/mol
InChI Key: KNXOSLYIEYXNPX-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-2’-fluoropropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group and a fluorophenyl group attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-2’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses aluminum chloride as a catalyst and involves the acylation of 3-chlorobenzene with 2’-fluoropropiophenone. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the aluminum chloride catalyst .

Industrial Production Methods

In an industrial setting, the production of 3-(3-Chlorophenyl)-2’-fluoropropiophenone can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-2’-fluoropropiophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Chlorophenyl)-2’-fluoropropiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-2’-fluoropropiophenone involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in oxidative phosphorylation, thereby affecting cellular energy production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chlorophenyl)-2’-fluoropropiophenone is unique due to the presence of both a chlorophenyl and a fluorophenyl group, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties compared to other similar compounds .

Properties

IUPAC Name

3-(3-chlorophenyl)-1-(2-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO/c16-12-5-3-4-11(10-12)8-9-15(18)13-6-1-2-7-14(13)17/h1-7,10H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXOSLYIEYXNPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC2=CC(=CC=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644440
Record name 3-(3-Chlorophenyl)-1-(2-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898787-24-1
Record name 3-(3-Chlorophenyl)-1-(2-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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